molecular formula C20H21N3O4 B11108369 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide CAS No. 325483-81-6

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Cat. No.: B11108369
CAS No.: 325483-81-6
M. Wt: 367.4 g/mol
InChI Key: RIMTUNZGJJUFDC-OGMQXUJQSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H21N3O4 and a molecular weight of 367.408 g/mol . This compound is known for its unique structural features, which include a benzamide core substituted with dimethoxy groups and a hydrazinoethylidene linkage to a phenylpropenylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-oxo-2-(2-hydrazinoethyl)benzamide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The hydrazinoethylidene linkage plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and hydrazinoethylidene groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

325483-81-6

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-11-10-16(13-18(17)27-2)20(25)21-14-19(24)23-22-12-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,25)(H,23,24)/b9-6+,22-12+

InChI Key

RIMTUNZGJJUFDC-OGMQXUJQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2)OC

Origin of Product

United States

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